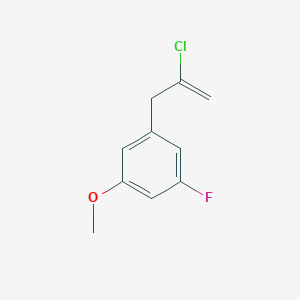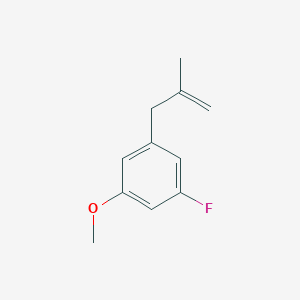![molecular formula C11H10ClF3 B3314825 2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene CAS No. 951889-54-6](/img/structure/B3314825.png)
2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene
Descripción general
Descripción
2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene, also known as 4-chloro-2-trifluoromethylbenzyl chloride, is a chlorinated organic compound that is used in various scientific research applications. This compound is highly reactive due to its electron-withdrawing trifluoromethyl group, and its high reactivity makes it useful in a wide range of research applications.
Aplicaciones Científicas De Investigación
Reactivity and Synthesis Applications
The reactivity of compounds similar to 2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene has been explored in various chemical reactions. For instance, the study of ion-molecule pairs in solvolysis reactions highlights the nuanced behavior of related molecules in the presence of water, revealing insights into the solvolysis mechanism and the effects of structural variations on reaction outcomes (Jia et al., 2002). Additionally, the development of 1-Ethoxy-3-trifluoromethyl-1,3-butadiene and congeners for Diels-Alder reactions opens new pathways to functionalized (trifluoromethyl)benzenes and pyridines, showcasing the utility of related molecules in constructing complex, fluorine-containing structures (Volle & Schlosser, 2002).
Material Science and Polymer Research
In material science, the synthesis and characterization of novel polymers incorporating fluorinated motifs, such as those derived from this compound, are of particular interest. For example, novel fluorine-containing polyetherimides have been developed, demonstrating the potential of incorporating trifluoromethyl groups into polymeric backbones to enhance material properties like thermal stability and solvent resistance (Yu Xin-hai, 2010). Similarly, the creation of novel arylene ether polymers with high glass-transition temperatures and organosolubility indicates the broad applicability of such fluorinated compounds in producing advanced materials with desirable thermal and physical characteristics (Huang et al., 2007).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to target themitochondrial complex III , which plays a crucial role in the electron transport chain and ATP production.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets throughelectrostatic interactions influenced by the trifluoromethyl group .
Biochemical Pathways
If it targets the mitochondrial complex iii as suggested, it could potentially affect theelectron transport chain and disrupt ATP production, leading to downstream effects on cellular energy metabolism .
Result of Action
If it acts on the mitochondrial complex III, it could potentially lead to a decrease in ATP production, affecting cellular energy metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interaction with its targets .
Propiedades
IUPAC Name |
1-(3-chlorobut-3-enyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13,14)15/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPVXGCOMAVZHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=C(C=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3314756.png)
![2-Methyl-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3314759.png)
![2-Methyl-3-[(4-methylthio)phenyl]-1-propene](/img/structure/B3314770.png)
![2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314777.png)
![2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314783.png)
![2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314799.png)

![2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B3314811.png)
![2-Methyl-3-[(3-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314812.png)

![2-Bromo-4-[(4-trifluoromethyl)phenyl]-1-butene](/img/structure/B3314837.png)
![2-Chloro-3-[(3-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314842.png)